molecular formula C16H15N5O B4775100 MFCD09876340

MFCD09876340

Cat. No.: B4775100
M. Wt: 293.32 g/mol
InChI Key: JTYKNJLZAKMJHR-UHFFFAOYSA-N
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Description

The compound MFCD09876340 is a chemical entity referenced by its MDL number. This absence of primary information limits a comprehensive introduction. Typically, MDL numbers correspond to entries in chemical databases that detail molecular formulas, synthesis pathways, and applications in research or industry. For example, compounds like CAS 5263-87-6 (MFCD00006800) and CAS 1046861-20-4 (MFCD13195646) are structurally defined with molecular formulas (C₁₀H₉NO and C₆H₅BBrClO₂, respectively), physicochemical properties, and synthesis protocols . Without analogous data for this compound, further elaboration is speculative.

Properties

IUPAC Name

5-amino-N-(2-methylphenyl)-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-11-7-5-6-10-13(11)18-16(22)14-15(17)21(20-19-14)12-8-3-2-4-9-12/h2-10H,17H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYKNJLZAKMJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD09876340 involves several steps, typically starting with the preparation of intermediate compounds. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as distillation, hot immersion, and cold immersion are employed to refine the compound .

Chemical Reactions Analysis

Types of Reactions

MFCD09876340 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can gain electrons or lose oxygen, resulting in reduced products.

    Substitution: In this reaction, one atom or group of atoms in the compound is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction could yield alcohols.

Scientific Research Applications

MFCD09876340 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of MFCD09876340 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights methodologies for comparing structurally or functionally analogous compounds. Below is a generalized framework based on documented practices:

Table 1: Key Parameters for Compound Comparison

Parameter Example 1 (CAS 5263-87-6) Example 2 (CAS 1046861-20-4) Typical Metrics for MFCD09876340*
Molecular Formula C₁₀H₉NO C₆H₅BBrClO₂ Not Available
Molecular Weight 159.18 g/mol 235.27 g/mol Not Available
Log Po/w (XLOGP3) 2.15 2.15 N/A
TPSA 40.46 Ų 40.46 Ų N/A
Synthetic Yield 55–97% Not Reported N/A
Bioavailability High 0.55 Score N/A
Similarity Coefficient 0.88 (vs. N-Benzylidene-4-methoxyaniline) 0.87 (vs. (3-Bromo-5-chlorophenyl)boronic acid) Not Reported

Note: Parameters for this compound are inferred from comparison templates but lack empirical support.

Key Observations from Comparable Compounds

Structural Similarity :

  • CAS 5263-87-6 (MFCD00006800) shares an aromatic backbone with substituted amines, while CAS 1046861-20-4 (MFCD13195646) contains a boronic acid group, enabling cross-coupling reactions . This compound’s hypothetical structure may align with these motifs, but this remains unverified.
  • Similarity coefficients (e.g., 0.87–0.88) suggest functional group overlap, such as methoxy or halogen substituents .

Functional Properties: High gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration are noted for CAS 5263-87-6, whereas CAS 1046861-20-4 shows moderate solubility (0.24 mg/ml) . These traits are critical for drug discovery but cannot be extrapolated to this compound without data.

Synthetic Accessibility :

  • CAS 5263-87-6 is synthesized via oxidative conditions (e.g., H₂O₂, NaOH), achieving yields up to 97% . CAS 1046861-20-4 employs palladium-catalyzed cross-coupling, a common method for boron-containing compounds . This compound’s synthesis likely requires analogous catalytic or solvent systems, though specifics are absent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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